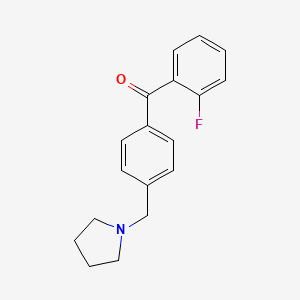

2-Fluoro-4'-pyrrolidinomethyl benzophenone

Descripción general

Descripción

2-Fluoro-4’-pyrrolidinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical properties.

Métodos De Preparación

The synthesis of 2-Fluoro-4’-pyrrolidinomethyl benzophenone typically involves the reaction of 2-fluorobenzoyl chloride with 4’-pyrrolidinomethyl benzene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

2-Fluoro-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-Fluoro-4'-pyrrolidinomethyl benzophenone is with a molecular weight of approximately 273.32 g/mol. The compound features a benzophenone core substituted with a pyrrolidinomethyl group and a fluorine atom, which influences its reactivity and biological interactions.

Analytical Chemistry

This compound is utilized as a reference standard in analytical chemistry. It serves as a benchmark for the identification and quantification of similar compounds in complex mixtures. Its distinct spectral properties allow for effective detection using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Case Study:

A study demonstrated the efficacy of this compound as an internal standard in the analysis of synthetic cathinones, showcasing its reliability in ensuring accurate measurements in forensic toxicology.

Biological Research

The compound has been investigated for its potential effects on biological systems, particularly regarding its interaction with neurotransmitter systems. Preliminary studies suggest that it may influence dopamine and norepinephrine levels, similar to other psychoactive substances.

Biological Activity:

- Antimicrobial Properties: In vitro studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Materials Science

In materials science, the compound is explored for its role in synthesizing new polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve UV stability and resistance to photoaging.

Case Study:

Research has indicated that incorporating fluorinated compounds into polymers enhances their durability against environmental factors. Specifically, coatings containing this compound have shown improved oil and water repellency characteristics, making them suitable for applications in textiles and coatings .

Mecanismo De Acción

The mechanism of action of 2-Fluoro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

2-Fluoro-4’-pyrrolidinomethyl benzophenone can be compared with other benzophenone derivatives such as:

4’-Fluoro-2-pyrrolidinomethyl benzophenone: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.

2-Fluoro-4’-pyrrolidinomethyl benzophenone: Another isomer with distinct properties and applications.

These comparisons highlight the uniqueness of 2-Fluoro-4’-pyrrolidinomethyl benzophenone in terms of its specific chemical and biological properties.

Actividad Biológica

2-Fluoro-4'-pyrrolidinomethyl benzophenone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, comparative studies with similar compounds, and relevant case studies that highlight its efficacy and applications.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 2-position and a pyrrolidinomethyl group at the 4'-position of the benzophenone structure. This unique configuration imparts distinct chemical properties that influence its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, which can include enzymes and receptors. The compound is known to modulate various biochemical pathways, potentially acting as either an inhibitor or activator depending on the biological context. This modulation can lead to significant effects on cellular processes, making it a candidate for therapeutic applications in drug development .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The exact mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, an IC50 value (the concentration required to inhibit cell growth by 50%) was reported at approximately 8.47 µM for MCF-7 cells after 72 hours of treatment .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone | Structure | Exhibits similar enzyme modulation but with different efficacy profiles due to bromine substitution. |

| 4'-Fluoro-2-pyrrolidinomethyl benzophenone | Structure | Shares structural features but varies in chemical reactivity and biological effects. |

These comparisons highlight how variations in substituents can significantly affect biological outcomes.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial effects of various benzophenone derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

- Cytotoxicity Against Cancer Cells : In an experimental setup involving MCF-7 and HeLa cells, researchers observed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

- Mechanistic Studies : Further mechanistic studies revealed that the compound might inhibit specific kinases involved in cell proliferation pathways, thus providing insights into its anticancer mechanisms. This was supported by docking studies that indicated strong binding affinities to target proteins involved in tumor growth regulation .

Propiedades

IUPAC Name |

(2-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-17-6-2-1-5-16(17)18(21)15-9-7-14(8-10-15)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBRWQXILHFKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642756 | |

| Record name | (2-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-63-1 | |

| Record name | (2-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.